molecular formula C26H36N6O6S B585384 N-(Desmethyl)-tert-butyl Acetate Sildenafil CAS No. 398507-63-6

N-(Desmethyl)-tert-butyl Acetate Sildenafil

Katalognummer: B585384
CAS-Nummer: 398507-63-6
Molekulargewicht: 560.67
InChI-Schlüssel: FPKPDTGUTMWVRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Desmethyl)-tert-butyl Acetate Sildenafil is a critical synthetic intermediate in the preparation of N-Desmethyl Sildenafil, a major active metabolite of the pharmaceutical compound Sildenafil . Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) by catalyzing its hydrolysis . The primary metabolic pathway of Sildenafil involves CYP3A4-mediated N-demethylation to produce N-Desmethyl Sildenafil, which exhibits approximately 50% of the in vitro PDE5 inhibitory potency of the parent drug and constitutes a significant portion of the overall pharmacologically active exposure . Consequently, this intermediate is an essential reference standard and precursor for advanced pharmacological research. Its use is fundamental in drug metabolism and pharmacokinetic (DMPK) studies, facilitating the quantification of the active metabolite in bioanalytical research, including BA/BE (bioavailability/bioequivalence) studies . Furthermore, it enables the investigation of the complex pharmacokinetic and pharmacodynamic behavior of Sildenafil therapy, particularly in understanding the distinct and contributory role of its active metabolites in the overall therapeutic effect . Research involving this compound is strictly for laboratory research purposes.

Eigenschaften

IUPAC Name

tert-butyl 4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O6S/c1-7-9-19-21-22(30(6)29-19)24(33)28-23(27-21)18-16-17(10-11-20(18)37-8-2)39(35,36)32-14-12-31(13-15-32)25(34)38-26(3,4)5/h10-11,16H,7-9,12-15H2,1-6H3,(H,27,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKPDTGUTMWVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C(=O)OC(C)(C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Desmethyl)-tert-butyl Acetate Sildenafil involves several steps, starting from sildenafil. The primary synthetic route includes the demethylation of sildenafil to produce N-desmethyl sildenafil, followed by the introduction of a tert-butyl acetate group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. For instance, demethylation can be achieved using reagents like boron tribromide or other demethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Desmethyl)-tert-butyl Acetate Sildenafil can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Background

Sildenafil is a well-known phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction and pulmonary arterial hypertension. The mechanism of action involves the inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and improved blood flow . N-(Desmethyl)-tert-butyl Acetate Sildenafil shares similar pharmacodynamic properties but may exhibit different pharmacokinetic profiles due to its structural modifications.

Treatment of Erectile Dysfunction

Sildenafil, including its derivatives like this compound, is extensively used in managing erectile dysfunction. Clinical studies have demonstrated significant improvements in erectile function scores among patients using sildenafil compared to placebo . The effectiveness is attributed to its ability to enhance blood flow to the penis during sexual stimulation.

Management of Pulmonary Arterial Hypertension

This compound is also indicated for treating pulmonary arterial hypertension (PAH). By relaxing the smooth muscles in the pulmonary vasculature, it reduces pulmonary artery pressure and improves exercise capacity . The recommended dosage for PAH typically starts at 20 mg taken three times a day .

Potential in Other Therapeutic Areas

Recent research has explored additional applications for sildenafil derivatives:

  • COVID-19 Treatment : Preliminary studies suggest that sildenafil may have a role in managing COVID-19 by improving oxygenation and reducing vascular complications .
  • Cancer Treatment : Some studies indicate that sildenafil might enhance the efficacy of certain chemotherapeutic agents by improving tumor perfusion and oxygenation .
  • Type 2 Diabetes : Research has suggested potential benefits in managing erectile dysfunction associated with diabetes, as sildenafil can improve endothelial function and insulin sensitivity .

Pharmacokinetics and Formulation Development

The pharmacokinetic profile of this compound may differ from traditional sildenafil formulations. Studies indicate that the absorption rate can be influenced by food intake, with faster absorption observed under fasting conditions . Various formulation strategies have been explored to enhance solubility and bioavailability, including:

  • Intranasal Microemulsions : These formulations have shown improved solubility and faster onset of action compared to oral forms .
  • Transdermal Systems : Investigations into transdermal delivery methods aim to provide sustained release and reduce gastrointestinal side effects .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound:

  • A multicenter randomized trial compared its effectiveness against tadalafil in patients with erectile dysfunction, showing comparable results in terms of efficacy and tolerability .
  • Another study focused on its application in PAH, demonstrating significant improvements in exercise capacity and quality of life metrics among patients treated with sildenafil derivatives .

Tables

Application AreaDescriptionClinical Evidence
Erectile DysfunctionIncreases blood flow to facilitate erectionsSignificant improvement noted
Pulmonary Arterial HypertensionReduces pulmonary artery pressureImproved exercise capacity
COVID-19 TreatmentPotential benefits in oxygenationPreliminary studies ongoing
Cancer TreatmentMay enhance chemotherapy efficacyResearch indicates potential
Type 2 DiabetesImproves endothelial functionPositive effects observed

Wirkmechanismus

The mechanism of action of N-(Desmethyl)-tert-butyl Acetate Sildenafil involves the inhibition of phosphodiesterase type 5 (PDE5), similar to sildenafil. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. The molecular targets include PDE5 enzymes, and the pathways involved are primarily related to the nitric oxide-cGMP signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Property This compound Sildenafil Citrate
CAS Number 398507-63-6 171599-83-0
Molecular Formula C₁₇H₂₀N₄O₄S₂ C₂₂H₃₀N₆O₄S
Key Substituents tert-butyl acetate, thioxo Methyl, oxo
Molecular Weight (g/mol) 408.5 474.6
Likely Lipophilicity Higher (tert-butyl group) Moderate

Functional Implications of Substituent Modifications

  • However, increased lipophilicity could also accelerate metabolism via cytochrome P450 enzymes, reducing half-life .
  • Thioxo Modification : The sulfur atom in the thioxo group could alter hydrogen-bonding interactions with PDE5’s active site, possibly reducing potency but increasing selectivity for other PDE isoforms .

Contrast with Other Tert-Butyl-Containing Compounds

Tert-butyl groups are common in pharmaceuticals and industrial chemicals but serve divergent roles:

  • Antioxidants: Butylated hydroxytoluene (BHT, CAS: 128-37-0) and tert-butylhydroquinone (TBHQ) utilize tert-butyl groups for radical scavenging, unlike the acetate-linked tert-butyl in this compound, which is structurally inert in redox reactions .
  • Solvents : tert-Butyl methyl ether (CAS: 1634-04-4) and n-butyl acetate (CAS: 123-86-4) prioritize volatility and polarity, contrasting with the therapeutic targeting of the tert-butyl acetate moiety in this sildenafil derivative .

Research Findings and Mechanistic Considerations

Sildenafil’s antinociceptive effects involve PKG-L-type calcium channel modulation in the spinal cord . However, its derivative’s structural changes may shift activity toward other calcium channels (e.g., N-, T-, or P-type), which are implicated in pain pathways but remain unstudied for this compound . Notably, cGMP (a downstream effector of PDE5 inhibition) suppresses N-type calcium channels in dorsal root ganglia, suggesting a plausible but untested mechanism for the tert-butyl acetate variant .

Biologische Aktivität

N-(Desmethyl)-tert-butyl Acetate Sildenafil is a chemical compound closely related to sildenafil, known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This article examines its biological activity, pharmacodynamics, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Pharmacodynamics

This compound is a derivative of sildenafil, featuring distinct modifications that influence its biological properties. The compound's mechanism of action is primarily through the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP). This increase facilitates smooth muscle relaxation and vasodilation, especially in the corpus cavernosum during sexual stimulation .

The selectivity of this compound for PDE5 over other phosphodiesterases is significant. Studies indicate that it exhibits a 10-fold selectivity for PDE5 compared to PDE6, which is involved in phototransduction in the retina, and over 4,000-fold selectivity against PDE3 . This selectivity minimizes side effects associated with other PDE inhibitors.

Biological Activity and Therapeutic Applications

Erectile Dysfunction (ED) Treatment

The primary application of this compound is in the treatment of erectile dysfunction. Clinical studies have demonstrated its efficacy in improving erectile function. For example, a study involving 105 patients showed that 78.3% reported satisfaction with treatment outcomes when using sildenafil formulations . The compound's ability to enhance sexual performance is attributed to its pharmacological action on the nitric oxide-cGMP pathway.

Pulmonary Arterial Hypertension

Beyond ED, this compound has potential applications in treating pulmonary arterial hypertension (PAH). By promoting vasodilation in pulmonary blood vessels, it can alleviate symptoms associated with this condition. Research indicates that similar PDE5 inhibitors can improve exercise capacity and hemodynamics in PAH patients .

Case Studies and Research Findings

A review of various studies highlights the biological activity and safety profile of this compound:

  • Efficacy in ED : In a clinical trial assessing patient responses to sildenafil formulations, significant improvements were noted across various efficacy metrics including the International Index of Erectile Function (IIEF) scores .
  • Safety Profile : No serious adverse events were reported in studies involving sildenafil formulations, reinforcing the safety of PDE5 inhibitors for long-term use .
  • Bioequivalence Studies : Research comparing generic formulations with brand-name sildenafil found no significant differences in pharmacokinetic parameters, indicating that this compound maintains similar efficacy and safety profiles as established sildenafil products .

Data Table: Comparison of Efficacy Metrics

Study ParameterGroup 1 (n=25)Group 2 (n=25)Group 3 (n=25)Group 4 (n=30)
Response Rate at V3 (%)100%75%65.2%84.2%
Satisfaction Rate (%)81.6%61.5%--
Improvement in Sexual Activity (%)82.2%---

Q & A

Basic Research Questions

Q. How can researchers confirm the presence of N-(Desmethyl)-tert-butyl Acetate Sildenafil in complex matrices like herbal preparations?

  • Methodological Answer : Thin-layer chromatography (TLC) using methanol-ethyl acetate (1:2) as the solvent system is a primary screening tool. The compound exhibits an Rf value of 0.61, comparable to standard sildenafil citrate. For quantification, UV spectroscopy at 298 nm is employed, with calibration curves constructed using absorbance data . Cross-validation with HPLC-MS or GC-MS is recommended to address false positives, especially in adulterated herbal products .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS and GC-MS offer high sensitivity for detecting trace levels in whole blood or plasma. Sample preparation often involves protein precipitation with acetonitrile followed by solid-phase extraction (SPE). For example, GC-MS methods validated for desmethyl-sildenafil in blood achieved limits of detection (LOD) below 0.1 mg/L, critical for forensic toxicology studies .

Q. How can structural analogs of this compound be identified in silico?

  • Methodological Answer : PubChem similarity searches focusing on core structural motifs (e.g., pyrazolopyrimidinone backbone, sulfonyl groups) can identify analogs. However, current similarity metrics (e.g., Tanimoto coefficients) may fail to prioritize functionally relevant derivatives like "desmethyl-sildenafil" due to subtle substituent variations. Manual curation of results is advised .

Advanced Research Questions

Q. What are the challenges in synthesizing this compound derivatives with modified substituents?

  • Methodological Answer : Key steps include regioselective alkylation and protection-deprotection strategies. For example, tert-butyl carbamate groups can be cleaved using HCl in ethyl acetate (4N concentration) to expose reactive amines for further functionalization. Purification via silica gel chromatography with n-hexane/ethyl acetate (1:1) ensures high yields (e.g., 42% for a related compound) .

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound analogs?

  • Methodological Answer : Discrepancies in bioavailability or metabolic stability may arise from differences in experimental models (e.g., in vitro vs. in vivo). Parallel studies using hepatic microsomes and in situ perfusion models can clarify metabolic pathways. For instance, desmethyl carbodenafil showed unexpected toxicity in humans despite favorable preclinical data, highlighting the need for interspecies metabolic profiling .

Q. What strategies optimize the detection of unapproved sildenafil analogs in adulterated products?

  • Methodological Answer : Multi-modal approaches combining TLC, UV, and high-resolution mass spectrometry (HRMS) are essential. For example, TLC screens narrow down candidates, while HRMS identifies exact masses (e.g., Mol. Formula C17H20N4O4S2) and fragmentation patterns to distinguish analogs like desmethyl carbodenafil from approved variants .

Q. How do structural modifications impact the pharmacological activity of this compound?

  • Methodological Answer : Modifications to the tert-butyl acetate group or sulfonyl moiety alter PDE5 inhibition selectivity. Computational docking studies using PDE5 crystal structures (PDB: 2H42) can predict binding affinities. Experimental validation via enzyme-linked immunosorbent assays (ELISA) or cAMP/cGMP quantification in vascular smooth muscle cells is critical .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.